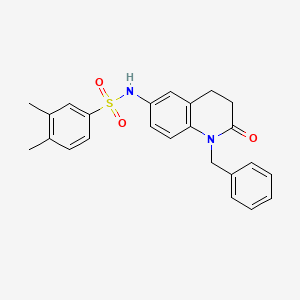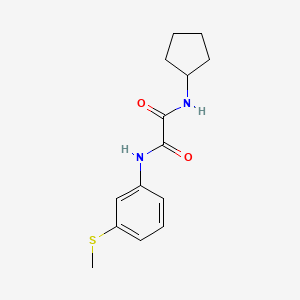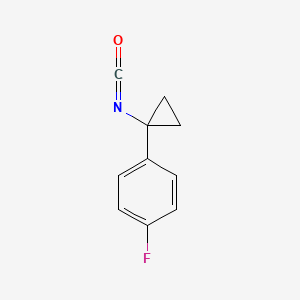![molecular formula C11H11BrClFN2S B3012463 5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 1795506-45-4](/img/structure/B3012463.png)
5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide" is a derivative of 1,3-thiazole, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This particular derivative features a 3-chloro-2-fluorophenyl group and a methyl group attached to the thiazole ring, which may influence its chemical and physical properties, as well as its potential biological activity.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the reaction of thioureas with α-haloketones or α-halocarboxylic acids under Hantzsch thiazole synthesis conditions. For example, the paper titled "N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine" describes the synthesis of a related compound using 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar strategy could be employed, substituting the appropriate starting materials to introduce the 3-chloro-2-fluorophenyl group and the methyl group at the relevant positions on the thiazole ring.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The substitution pattern on the ring can significantly affect the molecule's electronic properties, such as the distribution of electron density and the potential for intramolecular interactions. For instance, the presence of electron-withdrawing groups, such as chloro and fluoro substituents, can impact the molecule's fluorescence properties, as seen in the study of 2-aryl-5-(2′-aminophenyl)-4-hydroxy-1,3-thiazoles . The molecular structure of the compound would likely exhibit similar electronic characteristics due to the presence of the chloro and fluoro substituents.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. The presence of an amino group in the thiazole ring can facilitate reactions with electrophiles, while the halogen substituents may be involved in nucleophilic substitution reactions. The paper on the synthesis of novel amine derivatives of pyridine illustrates how thiazole derivatives can be functionalized to create new compounds with potential anticancer activity. The chemical reactivity of "5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide" would be influenced by the specific substituents present on the thiazole ring and could be explored for the development of new pharmaceuticals or materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents can alter these properties significantly. For example, the study of a fumaric acid salt of a fluorinated piperidine derivative provides insights into the compound's thermal stability and phase transitions, which are important for its practical applications. Similarly, the physical and chemical properties of "5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide" would need to be characterized through techniques such as differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) to understand its behavior under different conditions.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- This compound has been synthesized through processes involving precursors such as 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide, leading to the formation of related thiazol-2-amines. These compounds have been structurally characterized using various spectroscopic methods like IR, NMR, and mass spectrometry (Uwabagira, Sarojini, & Poojary, 2018).
Antimicrobial Activity
- Similar thiazole derivatives have shown significant in vitro antibacterial and antifungal activities. The synthesis involves precursors reacting under specific conditions, followed by testing against various microbial strains (Dengale et al., 2019).
Photo-degradation Analysis
- The photo-degradation behavior of structurally related thiazole-containing compounds has been studied. This research provides insights into the stability and degradation pathways of such compounds under photo-irradiation, which is crucial for their potential applications (Wu, Hong, & Vogt, 2007).
Biological Activity
- Certain thiazol-2-amines have been explored for their biological activities, including antipsychotic and anticonvulsant effects. These studies involve the synthesis and characterization of the compounds, followed by testing their activities against specific biological targets (Kaur, Saxena, & Kumar, 2010).
Propiedades
IUPAC Name |
5-[(3-chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2S.BrH/c1-6-9(16-11(14)15-6)5-7-3-2-4-8(12)10(7)13;/h2-4H,5H2,1H3,(H2,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDMYGVYCSBKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=C(C(=CC=C2)Cl)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B3012384.png)
![2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B3012387.png)




![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3012395.png)

![4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B3012399.png)

![N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine](/img/structure/B3012401.png)
![2-{[4-(2-methylpropyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3012402.png)
